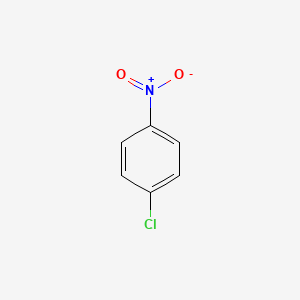

1-Chloro-2,4-bis(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-bis(methylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDQQMUWOMVLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346115 | |

| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17481-98-0 | |

| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS-(METHYLSULFONYL)-1-CHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-2,4-bis(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloro-2,4-bis(methylsulfonyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a validated synthetic pathway, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough characterization of the target compound using modern analytical techniques will be presented, ensuring the establishment of its identity, purity, and structural integrity.

Introduction: The Significance of this compound

This compound, with the CAS Number 17481-98-0, is a substituted aromatic compound featuring a chlorine atom and two methylsulfonyl groups.[1] The presence of these functional groups imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the methylsulfonyl groups activates the chlorine atom for nucleophilic aromatic substitution, allowing for the facile introduction of various functionalities. This reactivity profile has positioned this compound as a crucial precursor in the synthesis of diaryl sulfones and other complex organic molecules with potential biological activity.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17481-98-0 | PubChem[1] |

| Molecular Formula | C8H9ClO4S2 | PubChem[1] |

| Molecular Weight | 268.74 g/mol | ChemScene[5] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C | PubChem[1] |

A Validated Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 1,3-dichlorobenzene. This pathway involves a nucleophilic aromatic substitution to introduce two methylthio groups, followed by an oxidation step to form the desired methylsulfonyl groups.

Rationale for the Synthetic Approach

The choice of 1,3-dichlorobenzene as the starting material is strategic. The two chlorine atoms are meta-directing, which facilitates the substitution at the 2 and 4 positions by the incoming nucleophile, sodium thiomethoxide. The subsequent oxidation of the resulting thioether to the sulfone is a well-established and high-yielding transformation. This approach offers a reliable and scalable route to the target compound.

Visualizing the Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-2,4-bis(methylthio)benzene

Causality: This step utilizes a nucleophilic aromatic substitution reaction where the thiomethoxide ion displaces two chlorine atoms on the benzene ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, and heating is necessary to overcome the activation energy for the substitution on the deactivated aromatic ring.

Protocol:

-

To a stirred solution of sodium thiomethoxide (2.2 equivalents) in anhydrous dimethylformamide (DMF), add 1,3-dichlorobenzene (1.0 equivalent).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-Chloro-2,4-bis(methylthio)benzene as a pale yellow oil.

Step 2: Synthesis of this compound

Causality: The thioether groups are oxidized to the corresponding sulfones using a strong oxidizing agent. A solution of hydrogen peroxide in acetic acid is a common and effective reagent for this transformation. The reaction is typically exothermic and requires careful temperature control.

Protocol:

-

Dissolve 1-Chloro-2,4-bis(methylthio)benzene (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide (4.4 equivalents) dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water, which will cause the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

-

Recrystallization from ethanol can be performed for further purification if necessary.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl groups. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effect of the electron-withdrawing sulfonyl groups. The two methyl groups will each give a singlet in the upfield region (around δ 3.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Aromatic carbons will resonate in the δ 120-145 ppm range, with the carbons attached to the sulfonyl groups and chlorine being the most downfield. The methyl carbons of the sulfonyl groups will appear at a characteristic chemical shift in the upfield region (around δ 45 ppm).

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~8.3 | d |

| ~8.0 | dd | |

| ~7.8 | d | |

| ~3.3 (6H) | s | |

| ¹³C | ~142 | s |

| ~140 | s | |

| ~135 | s | |

| ~132 | d | |

| ~128 | d | |

| ~122 | d | |

| ~45 (2C) | q |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 | Strong, two bands |

| C-Cl | 800-600 | Strong |

Aromatic rings typically show characteristic C-H stretching absorptions around 3030 cm⁻¹ and ring vibrations in the 1450 to 1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (268.74 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak is expected.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z | Relative Abundance |

| [M]+ (³⁵Cl) | 268 | ~100% |

| [M+2]+ (³⁷Cl) | 270 | ~33% |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This technical guide has outlined a robust and validated method for the synthesis of this compound. The detailed experimental protocols, coupled with a comprehensive characterization strategy, provide researchers with the necessary information to produce and verify this important chemical intermediate. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for both academic and industrial research settings.

References

-

PubChem. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene. National Center for Biotechnology Information. [Link]

-

Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259. [Link]

-

PrepChem. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]

-

Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. [Link]

-

Kotha, S., & Rashid, M. (2006). A practical and efficient method for the preparation of aromatic sulfones by the reaction of aryl sulfonyl chlorides with arenes. Indian Journal of Chemistry - Section B, 45B(10), 2351-2354. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Doc Brown's Chemistry. Mass spectrum of chlorobenzene. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4-bis(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-bis(methylsulfonyl)benzene is a halogenated aromatic sulfone, a class of compounds recognized for their diverse applications in medicinal chemistry and materials science. The presence of two electron-withdrawing methylsulfonyl groups and a chloro substituent on the benzene ring significantly influences the molecule's polarity, reactivity, and intermolecular interactions. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

A summary of the known and computed physical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the melting and boiling points of the title compound are not widely reported in publicly available literature. Therefore, this guide emphasizes robust methodologies for their experimental determination.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₉ClO₄S₂ | PubChem[1] |

| Molecular Weight | 268.74 g/mol | ChemScene[2] |

| CAS Number | 17481-98-0 | ChemScene[2] |

| Appearance | Expected to be a solid at room temperature. | General knowledge based on similar structures. |

| Melting Point | Not experimentally reported. A related compound, 1-chloro-4-methylsulfonyl benzene, has a melting point of 92-94 °C.[3] | PrepChem[3] |

| Boiling Point | Not experimentally reported. | |

| Solubility | Expected to have limited solubility in non-polar solvents and higher solubility in polar organic solvents.[4] | Inferred from related compounds. |

| Computed XLogP3 | 0.9 | PubChem[1] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the melting point and solubility of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique for determining the melting point and purity of crystalline solids.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point, as it is less affected by experimental parameters than the peak maximum.[6]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature at least 20°C below the expected melting point.

-

Heat the sample at a constant rate of 2-5 °C/min under a continuous nitrogen purge (20-50 mL/min) to a temperature at least 20°C above the completion of the melting transition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm. This is the extrapolated temperature at which the melting process begins.

-

The peak temperature and the enthalpy of fusion (area under the peak) can also be determined for further characterization.

-

Self-Validation: The sharpness of the melting peak provides an indication of the sample's purity. A broad melting peak suggests the presence of impurities or multiple crystalline forms.

Diagram: Workflow for Melting Point Determination by DSC

Caption: Workflow for determining the melting point of this compound using DSC.

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful analytical technique for determining the solubility of a compound in various solvents. By creating a saturated solution and quantifying the concentration of the dissolved solute using a calibrated HPLC method, a precise solubility value can be obtained. A reversed-phase HPLC method is generally suitable for aromatic sulfones.[7][8]

Experimental Protocol:

-

HPLC Method Development and Validation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy).

-

Validation: Validate the method for linearity, accuracy, and precision by preparing a series of standard solutions of known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

-

Quantification:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Self-Validation: The presence of a solid excess after the equilibration period confirms that a saturated solution was achieved. Consistent solubility values from multiple time points after the initial equilibration period further validate the attainment of equilibrium.

Diagram: Workflow for Solubility Determination by HPLC

Caption: Workflow for determining the solubility of this compound using HPLC.

Spectral Properties

Preliminary spectral data for this compound is available in public databases.

-

¹H NMR: Spectral data is available, which can be used to confirm the chemical structure.[1]

-

Mass Spectrometry: Mass spectral data can confirm the molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: IR spectra can identify the characteristic functional groups, such as the sulfonyl (S=O) and C-Cl bonds.[1]

A detailed analysis of these spectra is crucial for the unambiguous identification and characterization of the compound.

Conclusion

This technical guide provides a framework for understanding and determining the key physical properties of this compound. While some physical constants require experimental determination, the provided protocols for DSC and HPLC offer robust and reliable methods for obtaining these crucial data points. A comprehensive characterization of these properties is essential for the successful application of this compound in research and development.

References

-

Synthesis of 1-chloro-4-methylsulfonyl benzene. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

-

Ibrahim, F. A., El-Enany, N. M., Shalan, S. H., & Abo-El-Sooud, K. (2013). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. International Journal of Analytical Chemistry, 2013, 834573. [Link]

-

4-(Methylsulfinyl)chlorobenzene. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]

-

Walsh, M. K., & Balasubramanian, S. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Journal of Analytical & Bioanalytical Techniques, 2(4), 125. [Link]

-

HPLC Determination of Divinyl Sulfone on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 13, 2026, from [Link]

-

Kumar, G. S., & Kumar, B. V. (2015). A validated stability-indicating RP-HPLC method for the determination of Sulisobenzone and its related substances. World Journal of Pharmaceutical Research, 4(2), 510-523. [Link]

-

Thermal Analysis. (n.d.). In United States Pharmacopeia. Retrieved January 13, 2026, from [Link]

-

2,4-Bis-(methylsulfonyl)-1-chlorobenzene. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

van der Westhuizen, J. H., Pretorius, C., & van der Lingen, E. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5756-5764. [Link]

-

Analysis of Sulfonated. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

Sources

- 1. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene | C8H9ClO4S2 | CID 609765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to 1-Chloro-2,4-bis(methylsulfonyl)benzene for Advanced Chemical Synthesis

Introduction: A Strategic Building Block in Modern Organic Synthesis

1-Chloro-2,4-bis(methylsulfonyl)benzene (CAS Number: 17481-98-0) is a highly functionalized aromatic compound poised for significant utility in drug discovery and materials science.[1][2] Its unique electronic and structural features, characterized by a chloro leaving group and two potent electron-withdrawing methylsulfonyl substituents, render the molecule an exceptionally reactive substrate for a variety of chemical transformations. The methylsulfonyl group is a key pharmacophore in numerous approved and clinical-stage drugs, valued for its ability to improve solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of the core properties, synthesis, and reactive potential of this versatile intermediate, offering researchers, scientists, and drug development professionals the foundational knowledge required to strategically incorporate it into their synthetic programs.

Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. While experimentally determined data for this compound is not extensively reported in public literature, a combination of data from chemical suppliers and robust computational models provides a reliable profile.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17481-98-0 | [1] |

| Molecular Formula | C₈H₉ClO₄S₂ | [3] |

| Molecular Weight | 268.74 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 1-Chloro-2,4-dimethanesulfonylbenzene, 2,4-Bis-(methylsulfonyl)-1-chlorobenzene | [1][2] |

| Physical Form | Powder or crystals | [4] |

| Purity (Typical) | ≥95% | [2] |

Table 2: Computed Physicochemical Data

| Descriptor | Value | Source(s) |

| LogP (Octanol/Water) | 1.147 | [2] |

| Topological Polar Surface Area (TPSA) | 68.28 Ų | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Profile: Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. Below is a summary of the expected spectral data for this compound based on its structure and data for analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic of a 1,2,4-trisubstituted benzene ring. The aromatic region (typically δ 7.5-8.5 ppm) should display three distinct signals. The proton at C5, situated between the chloro and a sulfonyl group, will likely be a doublet. The proton at C6, adjacent to the chloro group, would appear as a doublet of doublets, and the proton at C3, positioned between the two sulfonyl groups, would be a doublet. The two methyl groups of the sulfonyl substituents would appear as two distinct singlets in the upfield region (typically δ 3.0-3.5 ppm), each integrating to 3H.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit eight distinct signals. Six signals will be in the aromatic region (approx. δ 120-150 ppm), corresponding to the six carbons of the benzene ring. Two signals will be observed in the aliphatic region for the two non-equivalent methyl carbons of the sulfonyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl group (S=O stretching), typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be present in the 1600-1450 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ at m/z 268 and [M+2]⁺ at m/z 270, with a characteristic intensity ratio of approximately 3:1. Common fragmentation patterns would involve the loss of methyl radicals (•CH₃), sulfonyl groups (•SO₂CH₃), and the chlorine atom (•Cl).[1]

Synthesis Pathway: A Proposed Protocol

An alternative, though potentially less selective, approach could involve a Friedel-Crafts-type reaction on chlorobenzene using methanesulfonic anhydride, catalyzed by a strong acid like trifluoromethanesulfonic acid, as described in patent literature for similar compounds.[5]

Below is a detailed, self-validating protocol for the oxidation route, which offers greater control over regioselectivity.

Experimental Protocol: Synthesis via Oxidation of 1-Chloro-2,4-bis(methylthio)benzene

Step 1: Synthesis of 1-Chloro-2,4-bis(methylthio)benzene

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichlorothiophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 2.2 eq), portion-wise to the stirred solution. Causality: The strong base deprotonates the thiol to form the more nucleophilic thiolate anion.

-

Methylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), add methyl iodide (CH₃I, 2.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-chloro-2,4-bis(methylthio)benzene can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-chloro-2,4-bis(methylthio)benzene (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Cool the solution to 0 °C. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, >4.0 eq) or hydrogen peroxide in acetic acid, portion-wise. Causality: The peroxyacid is a strong oxidizing agent that will convert the thioether groups to sulfones. A stoichiometric excess is required to ensure complete oxidation of both sulfur atoms.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC. The reaction is typically complete within 2-6 hours.

-

Workup and Purification: Upon completion, quench the excess oxidizing agent with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General mechanism for SNAr on the title compound.

Key Synthetic Applications:

-

Synthesis of Substituted Anilines: The reaction with primary or secondary amines is a cornerstone application. This allows for the facile construction of complex aniline derivatives, which are prevalent structures in many kinase inhibitors and other targeted therapeutics. [6]The resulting N-aryl sulfones are valuable intermediates for further functionalization.

-

Formation of Ethers and Thioethers: Reaction with alcohols, phenols, or thiols (typically as their corresponding alkoxides, phenoxides, or thiolates) provides a direct route to diaryl ethers, alkyl aryl ethers, and their sulfur analogs.

-

Carbon-Carbon Bond Formation: While less common than heteroatom nucleophiles, certain stabilized carbanions can displace the chloride, offering a pathway to introduce new carbon frameworks.

Although direct examples of this compound in the synthesis of specific, marketed drugs are not prominent in the literature, its structural motif is highly relevant. For instance, the core structure of the BRAF kinase inhibitor Vemurafenib features a substituted benzene ring that undergoes coupling reactions. While not identical, the reactivity profile of this compound makes it a valuable tool for generating analogs of such complex molecules in a medicinal chemistry setting, enabling rapid exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a serious eye irritant. [1]Based on structurally related compounds, it should also be considered potentially harmful if swallowed and may cause skin and respiratory irritation.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a potent and versatile electrophilic aromatic building block. Its dual activation by two sulfonyl groups makes it an ideal substrate for nucleophilic aromatic substitution, providing a reliable and efficient entry point for the synthesis of a wide array of complex aniline, ether, and thioether derivatives. For researchers in drug discovery and development, this compound represents a strategic tool for the rapid generation of new chemical entities and for probing the structure-activity relationships of biologically active molecules. While detailed experimental data remains somewhat sparse, the predictable reactivity and high functional group tolerance make it a valuable addition to the synthetic chemist's toolbox.

References

-

PubChem. (n.d.). 2,4-Bis-(methylsulfonyl)-1-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). [(E)-1-chloro-2-(methylsulfonyl)ethenyl]benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,1'-[sulfonylbis(methylene)]bis[4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. The Organic Chemistry Tutor. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-chloro-4-methylsulfonyl benzene. Retrieved from [Link]

-

PubMed. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

Google Patents. (n.d.). US 2012/0309796 A1. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]org/demo.aspx?prep=cv1p0084)

Sources

- 1. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene | C8H9ClO4S2 | CID 609765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 1-Chloro-2-(methylsulfonyl)benzene | 17482-05-2 [sigmaaldrich.com]

- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

solubility of 1-Chloro-2,4-bis(methylsulfonyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-bis(methylsulfonyl)benzene for Researchers and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry and organic synthesis. Its utility is fundamentally linked to its physicochemical properties, paramount among them being its solubility in organic solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended to serve as a practical resource for scientists in drug discovery and process development, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

The strategic incorporation of methylsulfonyl (-SO₂CH₃) groups is a widely practiced approach in medicinal chemistry to modulate the properties of drug candidates.[1] This functional group is a potent electron-withdrawing moiety and a hydrogen bond acceptor, which can significantly influence a molecule's lipophilicity, metabolic stability, and, critically, its solubility.[1] this compound serves as a valuable scaffold, presenting two methylsulfonyl groups and a reactive chloro-substituent, making it an ideal starting material for creating complex molecules through reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.[2]

Understanding the solubility of this intermediate is not merely an academic exercise. For the process chemist, it dictates the choice of reaction media, influencing reaction rates and yields. For the medicinal chemist, it informs the design of purification strategies (e.g., crystallization) and is a critical parameter for formulation development and the subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 17481-98-0 | PubChem[3] |

| Molecular Formula | C₈H₉ClO₄S₂ | PubChem[3] |

| Molecular Weight | 268.7 g/mol | PubChem[3] |

| XLogP3 | 0.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

The calculated XLogP3 value of 0.9 suggests a compound with a balance of lipophilic and hydrophilic character. The four hydrogen bond acceptors (the oxygen atoms of the sulfonyl groups) are particularly significant, indicating a strong potential for interaction with polar solvents.[3][4]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[5]

-

Molecular Structure Analysis: this compound has a dichotomous structure. The benzene ring and the chloro-substituent provide a nonpolar, lipophilic character. In stark contrast, the two methylsulfonyl groups are highly polar and create strong dipole moments. These groups also serve as potent hydrogen bond acceptors.

-

Intermolecular Forces:

-

With Nonpolar Solvents (e.g., Hexane, Toluene): Interaction would be limited to weak van der Waals forces. The strong polar nature of the sulfonyl groups would disfavor dissolution, leading to predicted low solubility.

-

With Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Strong dipole-dipole interactions between the solvent and the highly polar sulfonyl groups are expected. This is predicted to be the class of solvents in which the compound is most soluble.

-

With Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the four acceptor sites on the sulfonyl groups. This interaction will promote solubility, though perhaps less effectively than the strong dipole-dipole interactions with polar aprotic solvents.

-

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the sulfonyl groups. |

| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate | Hydrogen bonding capability with sulfonyl oxygens. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Intermediate polarity allows for some dipole-dipole interaction. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF may show some solubility due to its polarity, but diethyl ether is largely nonpolar. |

| Aromatic | Toluene, Benzene | Low | Dominated by nonpolar interactions, which are insufficient to overcome the solute's polarity. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Mismatch in polarity; only weak van der Waals forces are possible. |

| Aqueous | Water | Very Low / Insoluble | Despite hydrogen bond acceptors, the large nonpolar benzene core prevents significant aqueous solubility. |

Disclaimer: This table represents a predicted profile based on chemical principles. Experimental verification is essential for any practical application.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental method must be employed. The equilibrium shake-flask method is a robust and widely accepted technique.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then filtered and its concentration is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a 2 mL glass vial. Ensure the amount is sufficient to leave visible undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a stock solution of known concentration.

-

Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of the compound.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This can be leveraged during recrystallization for purification.

-

Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will typically have the lowest solubility. This is a critical consideration in pharmaceutical development.

Safety and Handling

According to available Safety Data Sheets (SDS), compounds with similar structures can be harmful if swallowed, cause skin irritation, and serious eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a molecule of significant polarity, a characteristic endowed by its dual methylsulfonyl substituents. This polarity dictates its solubility profile, favoring dissolution in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as alcohols. Its solubility in nonpolar media is expected to be poor. While this guide provides a robust theoretical framework and a detailed protocol for experimental determination, it is imperative for researchers to perform their own quantitative measurements to inform critical decisions in synthesis, purification, and formulation. Accurate solubility data is the cornerstone of efficient and successful chemical and pharmaceutical development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility experimental methods.pptx. (n.d.). Slideshare.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, May 19). Sigma-Aldrich.

- 2,4-Bis-(methylsulfonyl)-1-chlorobenzene. (n.d.). PubChem.

- 1-Chloro-2,4-dimethanesulfonylbenzene. (n.d.). ChemScene.

- SAFETY DATA SHEET. (2023, September 1). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 4-(Methylsulfinyl)chlorobenzene. (n.d.). Solubility of Things.

- 1-chloro-4-[(E)-2-(methylsulfonyl)ethenyl]benzene. (2025, May 20). ChemSynthesis.

- 1-Chloro-4-(methylsulfinyl)benzene. (n.d.). Biosynth.

- 1-Chloro-2-(methylsulfonyl)benzene. (n.d.). Sigma-Aldrich.

- 1-chloro-4-[(methylsulfonyl)methyl]benzene. (n.d.). Sigma-Aldrich.

- 1-Chloro-4-(methylsulfonyl)benzene. (n.d.). CAS Common Chemistry.

- Benzene, 1-chloro-4-[(methylsulfonyl)methyl]-. (2025, September 25). US EPA.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock.

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene | C8H9ClO4S2 | CID 609765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chem.ws [chem.ws]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-2,4-bis(methylsulfonyl)benzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of 1-Chloro-2,4-bis(methylsulfonyl)benzene, a compound characterized by a complex interplay of electronic effects on its aromatic system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It elucidates the foundational principles governing the spectrum, presents a rigorous experimental protocol for data acquisition, and provides a detailed, rationale-driven analysis of the chemical shifts, coupling constants, and integration. By explaining the causality behind the observed phenomena, this guide serves as a practical and educational resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₉ClO₄S₂[1][2]. Its structure features a benzene ring functionalized with three key substituents: a chlorine atom and two methylsulfonyl (-SO₂CH₃) groups. The specific 1,2,4-substitution pattern creates a unique electronic environment around the remaining aromatic protons, making its ¹H NMR spectrum a rich source of structural information. Understanding the individual and cumulative effects of these substituents is paramount for accurate spectral assignment.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=invis];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.732!"]; C2 [label="C", pos="-1.5,0.866!"]; C3 [label="C", pos="-1.5,-0.866!"]; C4 [label="C", pos="0,-1.732!"]; C5 [label="C", pos="1.5,-0.866!"]; C6 [label="C", pos="1.5,0.866!"];

Cl1 [label="Cl", pos="0,3.232!"]; S2 [label="SO₂CH₃", pos="-3,1.732!"]; S4 [label="SO₂CH₃", pos="0,-3.232!"];

H3 [label="H", pos="-2.8,-1.3!"]; H5 [label="H", pos="2.8,-1.3!"]; H6 [label="H", pos="2.8,1.3!"];

// Draw bonds edge [style=solid]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Cl1; C2 -- S2; C4 -- S4; C3 -- H3; C5 -- H5; C6 -- H6;

// Add labels for protons label_H3 [label="H-3", pos="-2.3,-0.8!"]; label_H5 [label="H-5", pos="2.3,-0.8!"]; label_H6 [label="H-6", pos="2.3,0.8!"]; } axdot Figure 1: Chemical Structure of this compound with proton numbering.

Fundamental Principles: Substituent Effects in ¹H NMR

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the baseline chemical shift of benzene protons (~7.3 ppm) is modulated by the electronic properties of the ring's substituents[3][4].

-

Aromatic Ring Current: The delocalized π-electrons of the benzene ring circulate in the presence of an external magnetic field. This "ring current" generates a secondary, induced magnetic field that strongly deshields the protons on the periphery of the ring, causing them to resonate at a characteristically downfield position compared to alkene protons[5][6].

-

Electron-Withdrawing Groups (EWGs): Both the chloro and methylsulfonyl groups are potent electron-withdrawing groups.

-

Inductive Effect (-I): Due to the high electronegativity of the chlorine and oxygen atoms, these groups pull electron density away from the benzene ring through the sigma bonds. This reduces the electron density around the ring protons, deshielding them and shifting their signals further downfield[5][7].

-

Mesomeric (Resonance) Effect (-M): The sulfonyl group is a strong -M group, withdrawing electron density from the π-system of the ring, particularly at the ortho and para positions. This effect significantly deshields protons at these positions[8][9]. The chlorine atom, while inductively withdrawing, can donate a lone pair of electrons via resonance (+M), which would theoretically increase electron density. However, for halogens, the strong inductive withdrawal effect typically dominates[10][11].

-

The cumulative impact of these EWGs in this compound is a substantial downfield shift for all aromatic protons relative to benzene.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: A Self-Validating Workflow

The quality of the NMR sample directly dictates the quality of the resulting spectrum. A properly prepared sample minimizes artifacts and ensures high resolution.

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This quantity ensures a sufficient signal-to-noise ratio without causing issues of viscosity or solubility that can broaden spectral lines.

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; it must dissolve the compound completely and its residual proton signal should not overlap with analyte signals[12][13]. Deuterated solvents are essential to prevent the intense signal of proteo-solvents from overwhelming the analyte signals and to provide the deuterium lock signal for the spectrometer[13].

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogenous solution is crucial for a homogeneous magnetic field across the sample volume.

-

Filtration (Critical Step): To eliminate line broadening caused by suspended particulate matter, filter the solution directly into a high-quality, clean NMR tube (e.g., Norell® 507-HP or equivalent). This can be achieved by passing the solution through a Pasteur pipette plugged with a small amount of glass wool. Cotton wool should be avoided as solvents can leach impurities from it.

-

Labeling and Cleaning: Label the NMR tube clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or methanol to remove any contaminants[14].

Instrument & Acquisition Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength improves signal dispersion and resolution. |

| Solvent | CDCl₃ | Offers good solubility for many organics and a simple residual signal. |

| Internal Standard | TMS (0.03% v/v) | Tetramethylsilane is the standard reference (δ 0.00 ppm)[15]. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

| Pulse Program | Standard 90° pulse | To excite all protons uniformly. |

| Acquisition Time | 2-4 seconds | Longer time improves digital resolution. |

| Relaxation Delay (d1) | 1-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Number of Scans (ns) | 8 to 16 | Sufficient for good signal-to-noise for a ~15 mg sample. |

| Spectral Width | ~16 ppm | Encompasses the full range of typical organic proton chemical shifts. |

Detailed Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is predicted to show five distinct signals: three in the aromatic region and two singlets for the non-equivalent methyl groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.3 - 8.5 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H |

| H-5 | 8.1 - 8.3 | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H-6 | 7.8 - 8.0 | Doublet (d) | Jortho ≈ 8.5 Hz | 1H |

| -SO₂CH₃ (at C-2) | 3.3 - 3.5 | Singlet (s) | N/A | 3H |

| -SO₂CH₃ (at C-4) | 3.1 - 3.3 | Singlet (s) | N/A | 3H |

Rationale for Chemical Shift Assignments

The predicted chemical shifts are based on the additive effects of the substituents.

-

H-3: This proton is positioned ortho to two powerful EWGs: the chlorine at C-1 and the methylsulfonyl group at C-2. This dual deshielding effect makes it the most downfield of the aromatic protons.

-

H-5: This proton is ortho to the methylsulfonyl group at C-4 and meta to the groups at C-1 and C-2. The strong deshielding from the ortho sulfonyl group places it significantly downfield.

-

H-6: This proton is ortho to the chlorine atom but meta to both sulfonyl groups. While still deshielded, the effect is less pronounced than for H-3 and H-5, making it the most upfield of the three aromatic signals.

-

Methyl Protons: The two methylsulfonyl groups are in different chemical environments. The group at C-2 is ortho to the chlorine, while the group at C-4 is para. This difference in proximity to the halogen results in two distinct singlet signals.

Analysis of Spin-Spin Coupling

The splitting patterns arise from through-bond interactions between non-equivalent neighboring protons.

-

H-3: Is coupled only to H-5. This is a meta-coupling, which is typically small (J = 2-3 Hz), resulting in a sharp doublet.

-

H-5: Is coupled to two different protons: H-6 via a large ortho-coupling (J = 8-10 Hz) and H-3 via a small meta-coupling (J = 2-3 Hz). This results in a characteristic doublet of doublets pattern.

-

H-6: Is coupled only to H-5 via a large ortho-coupling, resulting in a wide doublet.

Integration Analysis

The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the aromatic signals (H-3 : H-5 : H-6) would be 1:1:1. The two singlets for the methyl groups would each integrate to 3H, providing definitive confirmation of the presence of the two methylsulfonyl groups.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent-induced electronic effects dictate the appearance of a spectrum. The strong electron-withdrawing nature of the chloro and methylsulfonyl groups results in a significant downfield shift of all aromatic protons into the 7.8-8.5 ppm region. The predictable ortho and meta coupling constants give rise to a distinct set of doublet and doublet-of-doublets patterns, allowing for unambiguous assignment of each aromatic proton. This detailed analysis, grounded in fundamental principles and supported by a robust experimental protocol, provides the necessary framework for researchers to confidently identify and characterize this molecule, and to apply these interpretive skills to other complex aromatic systems.

References

-

National Center for Biotechnology Information (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Available at: [Link]

-

ChemWeb (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

University of Ottawa (n.d.). NMR Sample Preparation. Available at: [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

-

ResearchGate (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

-

Western University (n.d.). NMR Sample Preparation. Available at: [Link]

-

JoVE (2024). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

ResearchGate (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Bis-(methylsulfonyl)-1-chlorobenzene. PubChem. Available at: [Link]

-

Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

University of Liverpool (n.d.). Sample Preparation. Department of Chemistry. Available at: [Link]

-

Sun, C.-L., et al. (2010). Supporting Information. Nature Chemistry. Available at: [Link]

-

AK Lectures (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Available at: [Link]

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Reddit (2021). What is the effect of a chlorine group on aromatic protons?. r/NMRspectroscopy. Available at: [Link]

-

Reddit (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. r/chemhelp. Available at: [Link]

-

Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. PubMed. Available at: [Link]

-

Chemistry Stack Exchange (2021). Why do electron-withdrawing groups deshield outer ring protons?. Available at: [Link]

-

LibreTexts Chemistry (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

The Organic Chemistry Tutor (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

-

University of California, Davis (n.d.). Chemical shifts. Available at: [Link]

-

ResearchGate (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]

Sources

- 1. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene | C8H9ClO4S2 | CID 609765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. reddit.com [reddit.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Chloro-2,4-bis(methylsulfonyl)benzene

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Chloro-2,4-bis(methylsulfonyl)benzene. In the absence of a publicly available experimental spectrum, this document outlines a robust, predictive approach grounded in established principles of NMR spectroscopy. This methodology, centered on the additivity of substituent chemical shifts (SCS), offers a reliable estimation of the spectrum, providing valuable insights for researchers in chemical synthesis, structural elucidation, and drug development.

Introduction: The Power of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool in modern organic chemistry, offering a window into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its position—the chemical shift (δ)—being exquisitely sensitive to its local electronic environment. Factors such as hybridization, steric effects, and the electronegativity of neighboring atoms all influence the chemical shift, making ¹³C NMR a powerful technique for structural verification and isomer differentiation.

For a polysubstituted aromatic compound like this compound, ¹³C NMR is crucial for confirming the substitution pattern. The strong electron-withdrawing nature of the chloro and, particularly, the methylsulfonyl groups, induces significant changes in the electron density of the benzene ring, leading to a wide dispersion of chemical shifts for the aromatic carbons.

Predictive Methodology: Leveraging Substituent Chemical Shifts (SCS)

Given the unavailability of an experimental spectrum, we can accurately predict the ¹³C NMR chemical shifts for this compound using the principle of additivity of substituent effects. This well-established method starts with the known chemical shift of a parent molecule—in this case, benzene (δ ≈ 128.5 ppm)—and applies incremental shifts for each substituent at each position (ipso, ortho, meta, and para).

The predicted chemical shift (δ_predicted_) for any carbon on the ring is calculated as follows:

δ_predicted_ = δ_benzene_ + ΣSCS

Where ΣSCS is the sum of the substituent chemical shift increments for all substituents relative to that carbon's position.

Derivation of SCS Increments

The SCS increments used in this guide are derived from experimental data for monosubstituted benzenes, ensuring a strong empirical foundation for our predictions.

-

Chlorine (-Cl): Based on the experimental spectrum of chlorobenzene (C1: 134.3, C2/6: 128.6, C3/5: 129.7, C4: 126.4 ppm)[1][2], the SCS increments are:

-

Ipso: +5.8 ppm

-

Ortho: +0.1 ppm

-

Meta: +1.2 ppm

-

Para: -2.1 ppm

-

-

Methylsulfonyl (-SO₂CH₃): Derived from the experimental spectrum of methyl phenyl sulfone (C1: 140.4, C2/6: 127.2, C3/5: 129.3, C4: 133.6 ppm)[3][4][5][6], the SCS increments are:

-

Ipso: +11.9 ppm

-

Ortho: -1.3 ppm

-

Meta: +0.8 ppm

-

Para: +5.1 ppm

-

Predicted ¹³C NMR Chemical Shifts for this compound

Applying the additivity principle with the derived SCS increments allows for a detailed prediction of the chemical shifts for all eight carbon atoms in the target molecule.

Molecular Structure and Carbon Numbering

To ensure clarity in the assignment of chemical shifts, the following numbering scheme is used for this compound.

Caption: Molecular structure and numbering of this compound.

Tabulated Predicted Chemical Shifts

The following table summarizes the step-by-step calculation and the final predicted ¹³C NMR chemical shifts for each carbon atom.

| Carbon | Base (Benzene) | SCS from -Cl | SCS from -SO₂CH₃ (at C2) | SCS from -SO₂CH₃ (at C4) | Predicted δ (ppm) |

| C1 | 128.5 | +5.8 (ipso) | +0.1 (ortho) | +0.8 (meta) | 135.2 |

| C2 | 128.5 | +0.1 (ortho) | +11.9 (ipso) | +0.8 (meta) | 141.3 |

| C3 | 128.5 | +1.2 (meta) | -1.3 (ortho) | -1.3 (ortho) | 127.1 |

| C4 | 128.5 | -2.1 (para) | +0.8 (meta) | +11.9 (ipso) | 139.1 |

| C5 | 128.5 | +1.2 (meta) | +5.1 (para) | -1.3 (ortho) | 133.5 |

| C6 | 128.5 | +0.1 (ortho) | +0.8 (meta) | +5.1 (para) | 134.5 |

| C7 | N/A | - | - | - | ~44.6 |

| C8 | N/A | - | - | - | ~44.6 |

Note: The chemical shifts for the methyl carbons (C7 and C8) are based on typical values for aryl methyl sulfones, which generally appear in the range of 44.4-44.8 ppm.[4][6]

Analysis and Interpretation of the Predicted Spectrum

The predicted chemical shifts reveal a spectrum with significant downfield shifts for the aromatic carbons, a direct consequence of the powerful electron-withdrawing nature of the substituents.

-

Quaternary Carbons (C1, C2, C4): These carbons, directly attached to the substituents, are expected to be the most deshielded and will likely exhibit lower intensity signals in a proton-decoupled spectrum. C2, bearing a methylsulfonyl group and being ortho to the chlorine, is predicted to be the most downfield signal at ~141.3 ppm. C4, also attached to a methylsulfonyl group, is predicted at ~139.1 ppm. C1, bonded to the less electron-withdrawing chlorine, is predicted at a slightly more upfield position of ~135.2 ppm.

-

Protonated Aromatic Carbons (C3, C5, C6): These carbons will show higher intensity signals. C3 is predicted to be the most shielded aromatic carbon (~127.1 ppm), as it is ortho to two strongly electron-withdrawing sulfonyl groups, a position that often experiences a slight shielding effect from these specific groups.[3] In contrast, C5 (~133.5 ppm) and C6 (~134.5 ppm) are significantly deshielded due to the cumulative para and meta effects of the substituents.

-

Methyl Carbons (C7, C8): The two methylsulfonyl groups are chemically non-equivalent due to the overall asymmetry of the molecule. However, their electronic environments are very similar. Therefore, their ¹³C NMR signals are expected to be very close, predicted around 44.6 ppm, and may even overlap depending on the resolution of the instrument.

Standard Experimental Protocol for ¹³C NMR Acquisition

To empirically validate the predicted chemical shifts, the following protocol outlines a standard procedure for acquiring the ¹³C NMR spectrum of this compound.

Workflow Diagram

Sources

- 1. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. rsc.org [rsc.org]

- 5. Methyl phenyl sulfone(3112-85-4) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-Chloro-2,4-bis(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-Chloro-2,4-bis(methylsulfonyl)benzene, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the characterization of this molecule. We will explore detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide a reasoned analysis of the anticipated electron ionization fragmentation patterns, and discuss the causal factors influencing analytical method development. Every protocol and mechanistic interpretation is grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative

This compound is a small molecule characterized by a chlorinated aromatic ring substituted with two electron-withdrawing methylsulfonyl groups. Its chemical structure presents unique analytical challenges and necessitates a robust characterization strategy. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the premier technique for the definitive identification and quantification of this and related compounds in complex matrices.

Understanding the mass spectrometric behavior of this compound is critical for several aspects of drug development, including metabolite identification, impurity profiling, and pharmacokinetic studies. This guide serves as a practical resource, blending theoretical principles with actionable protocols to empower researchers in their analytical endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 17481-98-0 | |

| Molecular Formula | C₈H₉ClO₄S₂ | |

| Molecular Weight | 268.74 g/mol | |

| Exact Mass | 267.9630788 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is a powerful tool for structural elucidation. The choice of each parameter in the workflow is critical for achieving a successful separation and generating a reproducible fragmentation pattern.

Figure 1: Generalized workflow for the GC-MS analysis of this compound.

Expert Rationale for GC-MS Protocol Design

-

Sample Preparation: The analyte must be dissolved in a high-purity volatile solvent. Dichloromethane or ethyl acetate are excellent choices due to their volatility and compatibility with common GC injection techniques. The concentration should be optimized to avoid detector saturation, typically in the low µg/mL range.

-

Column Selection: A non-polar or mid-polar capillary column is the logical choice for this analyte.[1] A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5MS) is recommended as a starting point.[1] This phase separates compounds primarily based on their boiling points, while offering some selectivity for aromatic compounds.[1] For GC-MS, a "low-bleed" column is essential to minimize background noise and ensure clean mass spectra.[2][3]

-

Injector and Oven Program: A split/splitless injector is standard. A starting injector temperature of 250-280°C is sufficient to ensure rapid vaporization without thermal degradation. The oven temperature program must be developed to ensure good chromatographic peak shape and separation from any impurities. A typical program might start at a low temperature (e.g., 60°C) to focus the analytes at the head of the column, followed by a ramp (e.g., 10-20°C/min) to a final temperature that ensures elution of the analyte (e.g., 300°C).

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the method of choice. This high energy level induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.

Step-by-Step GC-MS Protocol

-

Standard Preparation: Accurately weigh and dissolve this compound in dichloromethane to a stock concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1-10 µg/mL.

-

Instrumentation:

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 280°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 300°C and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

-

Injection: Inject 1 µL of the prepared standard or sample.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Predicted Electron Ionization (EI) Fragmentation Pattern

Sources

An In-Depth Technical Guide to the Electrophilicity of 1-Chloro-2,4-bis(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 1-Chloro-2,4-bis(methylsulfonyl)benzene, a highly activated aromatic electrophile of significant interest in synthetic and medicinal chemistry. The strategic placement of two powerful electron-withdrawing methylsulfonyl groups on the benzene ring profoundly enhances the reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SNAr). This document elucidates the structural and electronic factors governing its pronounced electrophilicity, details its reactivity with a range of nucleophiles, provides actionable experimental protocols, and discusses its applications in the context of drug discovery and development.

Introduction: The Significance of Activated Aryl Halides

Aryl halides are fundamental building blocks in organic synthesis. However, the inherent stability of the aromatic system and the strength of the carbon-halogen bond render simple aryl halides relatively unreactive towards nucleophilic attack. The strategic introduction of strong electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group dramatically alters this reactivity profile, transforming the aromatic ring into a potent electrophile. This compound (CAS No. 17481-98-0) stands as a prime example of such an activated system, where the concerted electron-withdrawing effects of two methylsulfonyl (-SO2CH3) groups create a highly electron-deficient aromatic ring, predisposing it to rapid SNAr reactions.[1][2] This heightened reactivity makes it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4]

Structural and Electronic Basis of Electrophilicity

The remarkable electrophilicity of this compound is a direct consequence of its electronic structure. The two methylsulfonyl groups, positioned at the C2 (ortho) and C4 (para) positions relative to the chlorine atom, exert strong -I (inductive) and -M (mesomeric or resonance) effects.

-

Inductive Effect (-I): The highly electronegative oxygen atoms in the sulfonyl groups pull electron density away from the benzene ring through the sigma bond framework.

-